1-Dodecyl-3-methylimidazolium chloride
Overview
Description
1-Dodecyl-3-methylimidazolium chloride is a type of ionic liquid . It belongs to the family of imidazolium-based ionic liquids, which are known for their unique solubility and thermal chemical properties . The molecular formula of this compound is C16H31ClN2 and it has a molecular weight of 286.88 .
Synthesis Analysis
1-Dodecyl-3-methylimidazolium chloride can be synthesized by reacting 1-methylimidazole with 1-chlorodecane . Another method involves the reaction of 1-dodecanol with imidazole to prepare the imidazolium salt, which is then reacted with hydrochloric acid to obtain the chloride .Molecular Structure Analysis
The molecular structure of 1-Dodecyl-3-methylimidazolium chloride consists of a positively charged imidazolium ring with a dodecyl (12 carbon) alkyl chain and a methyl group attached to it .Chemical Reactions Analysis
As an ionic liquid, 1-Dodecyl-3-methylimidazolium chloride exhibits special solubility and thermal chemical properties. It has been used in various fields such as chemical synthesis, electrocatalysis, and catalytic reactions .Physical And Chemical Properties Analysis
1-Dodecyl-3-methylimidazolium chloride is a solid at room temperature . Its melting point is 96.63°C . More detailed physical and chemical properties may require specific experimental measurements .Scientific Research Applications
Micelle Formation and Catalysis : A study by Honegger et al. (2018) utilized molecular dynamics simulations to investigate the nanostructures formed by 1-dodecyl-3-methylimidazolium chloride in water, highlighting its role in catalytic transformations. This study emphasized the micelle formation process and its implications for catalysis (Honegger et al., 2018).
Environmental Impact and Soil Chemistry : Liu et al. (2018) investigated the influence of 1-dodecyl-3-methylimidazolium chloride on soil properties and Vicia faba seedlings. This study provided insights into the environmental impact and interactions of this ionic liquid with soil chemistry (Liu et al., 2018).
Solubility in Alcohols : Domańska and colleagues (2003) measured the solubility of 1-dodecyl-3-methylimidazolium chloride in various alcohols. This research provides valuable data for applications requiring the solubilization of this compound in different solvent systems (Domańska et al., 2003).
Adsorption and Surface Activity : Tariq et al. (2019) explored the adsorption isotherms and viscoelastic behavior of ionic liquid surfactants, including 1-dodecyl-3-methylimidazolium chloride, on gold surfaces. This study contributes to the understanding of surface interactions and potential applications in material science (Tariq et al., 2019).
Interaction with Anionic Dyes : Safavi et al. (2008) studied the interactions of 1-dodecyl-3-methylimidazolium chloride with anionic dyes, offering insights into its potential use in colorimetric applications and chemical sensing (Safavi et al., 2008).
Capillary Electrophoresis and Drug Concentration : Bessonova et al. (2017) researched the use of 1-dodecyl-3-methylimidazolium chloride in capillary electrophoresis for the concentration of catecholamines, demonstrating its application in analytical chemistry and drug analysis (Bessonova et al., 2017).
Cell Toxicity and Biological Effects : Wang et al. (2020) assessed the cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by 1-dodecyl-3-methylimidazolium chloride, providing crucial information on its biological effects and safety profile (Wang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNHKQUEXEWAM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047918 | |
Record name | 1-Dodecyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyl-3-methylimidazolium chloride | |
CAS RN |
114569-84-5 | |
Record name | 1-Dodecyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Dodecyl-3-methylimidazolium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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